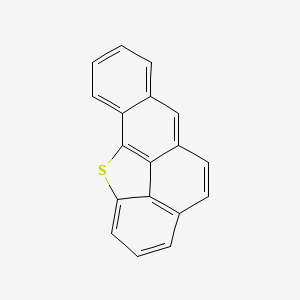

Benzo(2,3)phenanthro(4,5-bcd)thiophene

Description

Context within Polycyclic Aromatic Hydrocarbons (PAHs) and Polycyclic Heteroaromatic Compounds (PHAs)

To understand Benzo(2,3)phenanthro(4,5-bcd)thiophene, it is essential to first place it within the broader categories of Polycyclic Aromatic Hydrocarbons (PAHs) and Polycyclic Heteroaromatic Compounds (PHAs).

Polycyclic Aromatic Hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings made up exclusively of carbon and hydrogen atoms. wikipedia.orgresearchgate.net They are uncharged, non-polar molecules often formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. wikipedia.org Their structure can range from the simplest, naphthalene (B1677914) (two fused rings), to complex molecules with five or more rings, such as benzo(a)pyrene. wikipedia.orgfloridadep.gov

Polycyclic Heteroaromatic Compounds (PHAs) , or heteroaromatic PAHs, are structurally similar to PAHs, but their ring systems include at least one heteroatom, such as nitrogen, oxygen, or sulfur, in place of a carbon atom. nih.govepa.gov this compound, with its chemical formula C₁₈H₁₀S, is a quintessential example of a PHA, specifically a Polycyclic Aromatic Sulfur Heterocycle (PASH). nist.gov It contains a thiophene (B33073) ring (a five-membered ring with one sulfur atom) fused into a larger polycyclic phenanthrene (B1679779) framework. epa.gov The presence of the sulfur atom fundamentally alters the molecule's electronic properties and chemical behavior compared to its pure hydrocarbon analogues.

| Compound Class | Core Composition | Key Characteristics | Example |

| PAH | Carbon and Hydrogen only | Multiple fused aromatic rings; non-polar. wikipedia.org | Naphthalene, Benzo(a)pyrene wikipedia.orgfloridadep.gov |

| PHA | Carbon, Hydrogen, and at least one heteroatom (e.g., N, S, O) | Structurally analogous to PAHs but with one or more heteroatoms in the ring structure. nih.govepa.gov | Dibenzothiophene (B1670422), Quinoline nih.gov |

| PASH | Carbon, Hydrogen, and Sulfur | A subclass of PHAs where the heteroatom is sulfur. nih.govresearchgate.net | This compound epa.gov |

Significance of Polycyclic Aromatic Sulfur Heterocycles (PASHs) in Modern Chemistry

PASHs, the family to which this compound belongs, are significant in several areas of modern chemistry, primarily due to their prevalence in fossil fuels and their utility as environmental markers. nih.govacs.org

Environmental and Geochemical Tracers: PASHs, such as benzothiophenes and dibenzothiophenes, are found alongside PAHs in crude oil and its refined products. researchgate.net Because they are thermally stable and resistant to degradation, they serve as robust molecular markers (S-markers) in organic geochemistry. researchgate.net Their specific chemical profiles and distribution can be used for forensic source identification of oil spills and to monitor the environmental impact of petroleum-derived pollutants. researchgate.net The study of PASHs can yield information on processes like industrial and vehicular pollution that is not available from analyzing PAHs alone. nih.gov

Toxicological Research: The introduction of a sulfur atom into the polycyclic structure can influence the molecule's biological activity. The mutagenic and carcinogenic potential of PASHs has been a subject of study. acs.org As the number of aromatic rings increases, so does the number of possible isomers, each with potentially different toxicological properties. ucf.edu This makes the unambiguous identification of specific isomers in environmental samples crucial for ecotoxicological assessments and human safety. ucf.edu

Analytical Chemistry: The structural diversity of PASHs presents a challenge for analytical chemists. acs.org Due to the vast number of possible isomers with similar properties, separating and identifying individual PASHs in complex environmental mixtures is difficult. ucf.edu This has driven the development of advanced analytical techniques, including various forms of chromatography and mass spectrometry, to accurately characterize these compounds. acs.orgucf.edu

Overview of Academic Research Trajectories and Interdisciplinary Relevance for this compound

Academic research on this compound highlights its interdisciplinary importance, connecting environmental science, toxicology, and analytical chemistry.

One of the most significant research findings is its potent mutagenicity. epa.gov In studies using the Salmonella/microsome assay, a standard test for identifying mutagenic compounds, this compound was found to be a powerful mutagen. epa.gov Its ring configuration is analogous to that of the well-known carcinogen benzo(a)pyrene, but it exhibited even greater mutagenic activity in these assays. epa.gov This finding positions the compound as a molecule of high interest in toxicology and environmental health research, prompting further investigation into the bioactivation mechanisms of complex PASHs. researchgate.net

Research has also focused on its detection in environmental and occupational settings. For instance, studies have developed methods for the determination of thiaarenes (another term for sulfur-containing arenes) and PAHs in the workplace air of industrial facilities like aluminum reduction plants, where such compounds can be generated. nist.gov

The study of this compound and related PASHs is inherently interdisciplinary:

Environmental Chemistry: Investigating its presence and fate as a pollutant in air, water, and soil. nih.gov

Analytical Chemistry: Developing sophisticated methods for its quantification and isomer-specific identification in complex matrices. nist.govucf.edu

Toxicology: Assessing its mutagenic and carcinogenic potential and understanding its metabolic pathways. epa.gov

Organic Chemistry: Synthesizing reference standards for analytical and toxicological studies and exploring the properties of novel benzothiophene-based structures for applications in materials science and medicinal chemistry. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

72072-20-9 |

|---|---|

Molecular Formula |

C18H10S |

Molecular Weight |

258.3 g/mol |

IUPAC Name |

19-thiapentacyclo[14.2.1.02,7.09,18.012,17]nonadeca-1(18),2,4,6,8,10,12(17),13,15-nonaene |

InChI |

InChI=1S/C18H10S/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15-16(11)17(13)18(14)19-15/h1-10H |

InChI Key |

SVXCMFMVRIKHHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2SC5=CC=C4 |

Origin of Product |

United States |

Theoretical Chemistry and Computational Studies of Benzo 2,3 Phenanthro 4,5 Bcd Thiophene

Quantum Chemical Approaches to Polycyclic Heteroaromatic Systems

Quantum chemical methods are fundamental tools for understanding the electronic properties and reactivity of complex molecules like polycyclic heteroaromatic systems (PHSs). These approaches, which include both semi-empirical and ab initio methods, are used to model molecular structures, predict spectroscopic properties, and elucidate reaction pathways. For PASHs, these calculations are crucial for understanding the influence of the sulfur heteroatom on the electronic distribution and reactivity of the polycyclic system. However, specific studies applying these quantum chemical approaches directly to Benzo(2,3)phenanthro(4,5-bcd)thiophene are not documented in the reviewed literature.

Molecular Orbital (MO) Calculations for Electronic Structure Elucidation

Molecular orbital (MO) theory provides a powerful framework for describing the electronic structure of conjugated systems. dokumen.pub Calculations can reveal the distribution of electrons within the molecule and identify the orbitals most involved in chemical reactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability. dokumen.pub A small gap suggests the molecule is more polarizable and will have higher chemical reactivity. Specific calculated values for the HOMO-LUMO gap of this compound are not available in the surveyed literature.

Superdelocalizability Analysis for Reaction Site Prediction

Superdelocalizability is a reactivity index derived from MO theory that helps predict the most likely sites for electrophilic, nucleophilic, and radical attacks on a molecule. This analysis is particularly useful for large, complex aromatic systems where multiple reaction sites are possible. No studies performing a superdelocalizability analysis on this compound have been identified.

Density Functional Theory (DFT) Applications in Mechanistic Chemistry

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of chemical reactions, offering a balance between computational cost and accuracy. It is widely used to map potential energy surfaces, locate transition states, and calculate reaction barriers, providing detailed insights into reaction pathways. While DFT is extensively applied to PASHs to understand processes like metabolism and oxidation, specific mechanistic studies on this compound are not present in the available literature.

High-Level Computational Methods for Probing Reaction Scenarios (e.g., CBS-QB3)

High-level composite methods like the Complete Basis Set (CBS-QB3) provide highly accurate thermochemical data, including enthalpies of formation and reaction barriers. These methods are computationally intensive and are typically used to benchmark results from less expensive methods or for systems where high accuracy is paramount. There is no evidence of the application of CBS-QB3 or similar high-level methods to study the reaction scenarios of this compound in published research.

Computational Modeling of Aromaticity and Fused Ring Distribution

The concept of aromaticity is key to understanding the stability and properties of polycyclic aromatic compounds. Computational methods, such as the Nucleus-Independent Chemical Shift (NICS), are used to quantify the aromatic character of individual rings within a fused system. dokumen.pub This allows for an understanding of how aromaticity is distributed across the molecule and how the fusion of different rings influences local and global aromaticity. While mentioned in the general context of polycyclic aromatic systems, specific computational studies modeling the aromaticity and fused ring distribution of this compound are not found in the literature. dokumen.pub

Predictive Theoretical Models for Compound Reactivity and Stability

Theoretical and computational chemistry provides powerful tools for predicting the reactivity and stability of complex organic molecules like this compound. These models, rooted in quantum mechanics, allow for the calculation of various molecular properties that serve as descriptors of a compound's behavior in chemical reactions. By simulating the electronic structure and energy of the molecule, researchers can gain insights into its kinetic and thermodynamic stability, as well as the most likely sites for electrophilic or nucleophilic attack.

Detailed research findings from computational studies on related benzothiophene (B83047) derivatives have established a framework for assessing molecular stability and reactivity. For instance, quantum chemical calculations on various derivatives have shown correlations between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap (ΔE) and the compound's stability. A larger energy gap is generally indicative of higher stability and lower reactivity. nih.gov Conversely, a smaller energy gap suggests that the molecule is more readily polarized and thus more reactive. nih.gov

Other key parameters derived from these calculations include global hardness (η) and global softness (S). Global hardness is a measure of the molecule's resistance to change in its electron distribution, with higher values indicating greater stability. nih.gov Global softness, the reciprocal of hardness, indicates the molecule's capacity to accept electrons, with higher values suggesting enhanced reactivity. nih.gov While specific studies on this compound are not widely available, the principles from related compounds can be applied to predict its behavior.

The following tables present hypothetical data, based on typical values for polycyclic aromatic hydrocarbons and their derivatives, to illustrate the kind of information generated by predictive theoretical models.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 3.3 eV | Correlates with chemical stability and reactivity |

| Ionization Potential | 6.2 eV | Energy required to remove an electron |

| Electron Affinity | 2.1 eV | Energy released upon gaining an electron |

Table 2: Predicted Reactivity Indices for this compound

| Index | Value | Interpretation |

| Global Hardness (η) | 1.65 | Suggests moderate stability |

| Global Softness (S) | 0.61 | Indicates a moderate potential for reactivity |

| Electronegativity (χ) | 4.15 | Measure of the power to attract electrons |

| Chemical Potential (μ) | -4.15 | Relates to the "escaping tendency" of electrons |

These predictive models can also generate electrostatic potential maps, which visualize the electron density distribution across the molecule. Regions of negative potential (electron-rich) are likely sites for electrophilic attack, while regions of positive potential (electron-poor) are susceptible to nucleophilic attack. For a molecule like this compound, these maps would highlight the reactivity of specific carbon and sulfur atoms within the fused ring system.

Furthermore, computational models can be used to simulate reaction pathways and calculate activation barriers, providing a deeper understanding of the kinetics of potential reactions. researchgate.net This can be particularly useful in predicting the outcomes of reactions such as electrophilic substitution, which are common for aromatic compounds. researchgate.net By identifying the most energetically favorable reaction pathways, these theoretical models can guide synthetic efforts and provide a rationale for observed experimental outcomes.

Reaction Mechanisms and Chemical Pathways Involving Benzo 2,3 Phenanthro 4,5 Bcd Thiophene

Elucidation of Intrinsic Reactivity of Polycyclic Aromatic Thiophenes

The intrinsic reactivity of polycyclic aromatic thiophenes is governed by the interplay of the aromatic character of the carbocyclic rings and the electronic properties of the thiophene (B33073) moiety. Thiophene and its benzo derivatives are known to undergo a variety of chemical reactions, with electrophilic substitution being a prominent pathway. The sulfur atom in the thiophene ring influences the electron distribution of the entire system, affecting its susceptibility to attack by electrophiles and radicals.

In general, the reactivity of thiophenes can be influenced by factors such as the nature and position of substituents. For instance, the presence of electron-donating or electron-withdrawing groups can either activate or deactivate the thiophene ring towards certain reactions. Computational studies on related compounds, such as phenanthro[9,10-c]thiophenes, indicate that protonation of the thiophene ring plays a key role in certain cyclo-oxidation reactions. nih.gov

Mechanistic Investigations of Formation Pathways in Complex Environments

Polycyclic aromatic hydrocarbons (PAHs) are primarily formed during the incomplete combustion of organic materials. researchgate.netnih.gov The formation and growth mechanisms of PAHs are complex and are thought to involve processes such as pyrolysis and pyrosynthesis. nih.gov Several mechanisms have been proposed for the growth of aromatic systems in combustion environments, including:

Hydrogen Abstraction-C₂H₂ Addition (HACA): This is a widely accepted mechanism for the growth of PAH molecules. researchgate.net

Vinylacetylene Additions (HAVA): Another pathway contributing to the formation of larger aromatic systems. researchgate.net

Radical Reactions: Reactions involving radicals are also considered important in the formation and growth of PAHs. researchgate.net

Methyl Addition/Cyclization (MAC): This mechanism has been computationally investigated for the formation of specific PAHs like benzo(a)pyrene. nih.gov

While these mechanisms have been extensively studied for carbocyclic PAHs, the specific pathways leading to the formation of polycyclic aromatic thiophenes in complex environments like combustion are less understood. The incorporation of sulfur into the growing aromatic structure would require a source of sulfur atoms or sulfur-containing radicals during the combustion process. Quantum chemical molecular dynamics simulations have been used to study PAH formation from benzene (B151609) combustion, revealing the importance of the H/C ratio and the role of smaller hydrocarbon species. nih.gov Similar computational studies would be invaluable in elucidating the formation mechanisms of sulfur-containing PAHs like Benzo(2,3)phenanthro(4,5-bcd)thiophene.

Photochemical Reactivity and Transformation Pathways

The photochemical behavior of PAHs is of significant environmental interest as photolysis is a major degradation pathway for these compounds in the presence of light. researchgate.netmdpi.com Most PAHs can absorb visible and ultraviolet radiation from sunlight, leading to their photodegradation. researchgate.net The photolysis of PAHs in aqueous solutions has been shown to follow first-order kinetics. researchgate.net

Studies on the photodegradation of a mixture of fluorene, dibenzofuran, and dibenzothiophene (B1670422) have shown that the process can be influenced by the presence of other compounds and the water matrix. nih.gov The degradation of these compounds was studied using both UV and UV/H₂O₂ processes, with the latter involving hydroxyl radicals. nih.govnih.gov

While direct studies on the photochemical reactivity of this compound are not available, the behavior of other PAHs and dibenzothiophene suggests that it would be susceptible to photodegradation. The absorption spectrum of the compound would determine the wavelengths of light that can induce photochemical reactions. The presence of the sulfur atom may also influence the excited state properties and subsequent photochemical pathways.

Table 1: Photodegradation of Selected PAHs This table presents data for related compounds to illustrate general photochemical reactivity, as specific data for this compound is not available.

| Compound | UV Source | Process | Kinetic Model | Quantum Yield (mol/E) |

| Fluorene | Low Pressure UV | UV | Pseudo-first order | 1.8x10⁻² |

| Dibenzofuran | Low Pressure UV | UV | Pseudo-first order | 1.4x10⁻³ |

| Dibenzothiophene | Low Pressure UV | UV | Pseudo-first order | 1.6x10⁻³ |

| Fluorene | Medium Pressure UV | UV | Pseudo-first order | 1.8x10⁻² |

| Dibenzofuran | Medium Pressure UV | UV | Pseudo-first order | 1.7x10⁻² |

| Dibenzothiophene | Medium Pressure UV | UV | Pseudo-first order | 1.6x10⁻³ |

| Data sourced from a study on the aqueous photodegradation of fluorene, dibenzofuran, and dibenzothiophene. nih.gov |

Oxidative Reactions and Product Formation

The sulfur atom in the thiophene ring of this compound is a potential site for oxidative attack. The oxidation of thiophene-containing compounds can lead to the formation of sulfoxides and sulfones.

Metabolic studies of drugs and other xenobiotics containing a thiophene moiety have shown that cytochrome P450 enzymes can oxidize the sulfur atom to a reactive sulfoxide (B87167) intermediate. nih.gov This intermediate can then act as a Michael acceptor, leading to covalent binding with nucleophiles such as thiols. nih.gov

While there is no specific data on the oxidation of this compound, studies on the impact of sulfur oxidation on the properties of nih.govbenzothieno[3,2-b] nih.govbenzothiophene (B83047) (BTBT) derivatives provide some insights. mdpi.com Oxidation of the sulfur atoms in these compounds was achieved using m-chloroperoxybenzoic acid (m-CPBA). mdpi.com

The oxidation of thiophenes can also be achieved through other means. For example, a method for the cyclo-oxidation of 3,4-diaryl thiophenes to phenanthro[9,10-c]thiophenes has been developed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in the presence of triflic acid. nih.gov

Table 2: Common Oxidative Reactions of Thiophene Derivatives This table summarizes general oxidative pathways for thiophene-containing compounds as specific product data for this compound is not available.

| Reactant Type | Oxidizing Agent/System | Major Product Type(s) |

| Thiophene-containing drugs | Cytochrome P450 | Thiophene-S-oxide |

| 3,4-Diaryl thiophenes | DDQ / Triflic acid | Cyclo-oxidation products |

| nih.govBenzothieno[3,2-b] nih.govbenzothiophene derivatives | m-CPBA | S,S-dioxides and S,S,S',S'-tetraoxides |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies for Benzo 2,3 Phenanthro 4,5 Bcd Thiophene

Application of High-Resolution Mass Spectrometry (HRMS) for Compound Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of Benzo(2,3)phenanthro(4,5-bcd)thiophene, providing highly accurate mass measurements. This precision allows for the determination of the elemental composition of the molecule (C18H10S) and helps differentiate it from other co-eluting compounds with similar nominal masses but different elemental formulas. nih.govmdpi.com When coupled with chromatographic separation, HRMS offers a high degree of specificity. The exact mass measurement significantly reduces ambiguities in compound identification, a common challenge in the analysis of complex mixtures like crude oil or airborne particulate matter where PASHs are often found. cedre.fr

Key applications of HRMS in the analysis of this compound include:

Accurate Mass Measurement: Determination of the monoisotopic mass with high precision, enabling the confirmation of the elemental formula.

Isotopic Pattern Analysis: The presence of the sulfur atom in the molecule results in a characteristic isotopic pattern (due to the 34S isotope), which can be clearly resolved and measured with HRMS, further confirming the compound's identity.

Fragmentation Analysis: In tandem MS (MS/MS) experiments, HRMS can accurately measure the mass of fragment ions, providing valuable data for detailed structural elucidation and distinguishing between isomers.

Two-Dimensional Gas Chromatography/Mass Spectrometry (GC×GC/MS) for Complex Mixture Analysis

The analysis of complex samples containing this compound and its isomers is significantly enhanced by the use of comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC/MS). This technique provides a substantial increase in peak capacity and separation power compared to conventional one-dimensional GC-MS. researchgate.netnih.gov PASHs are often present in intricate matrices alongside their parent polycyclic aromatic hydrocarbons (PAHs) and alkylated derivatives, making their separation a considerable analytical challenge. nih.govcedre.fr

In a GC×GC system, the effluent from a primary analytical column is subjected to further separation on a second, shorter column with a different stationary phase. This results in a two-dimensional chromatogram where compounds are separated based on two independent properties (e.g., boiling point and polarity). This enhanced separation minimizes co-elution, allowing for the detection and identification of individual PASH isomers that would otherwise overlap in a single-dimension separation. researchgate.net The coupling with a mass spectrometer, particularly a time-of-flight (TOF) detector, provides the rapid data acquisition necessary to capture the narrow peaks generated by the GC×GC system, yielding high-quality mass spectra for confident compound identification.

Advanced Chromatographic Separation Techniques for PASHs

The separation of PASHs from other aromatic compounds is a crucial step for their accurate characterization. Gas chromatography (GC) has traditionally been the preferred method for separating isomeric PASHs. nih.gov However, advanced liquid chromatography techniques are also indispensable, particularly for sample fractionation prior to detailed analysis. ucf.edunih.gov

Normal-Phase Liquid Chromatography (NPLC) is a powerful technique for the class separation of aromatic compounds. It is frequently employed to fractionate complex mixtures, isolating PASHs from the less polar aliphatic hydrocarbons and the more polar nitrogen-containing aromatic compounds. ucf.edunih.gov In NPLC, a polar stationary phase (like silica (B1680970) or an aminopropyl-bonded phase) is used with a non-polar mobile phase. wikipedia.orgphenomenex.com

Table 1: Comparison of Chromatographic Phases for PASH Analysis

| Chromatographic Technique | Stationary Phase Type | Separation Principle | Application for PASHs |

| Normal-Phase LC | Polar (e.g., Aminopropyl, Silica) | Adsorption based on polarity | Class separation and fractionation from PAHs and other compound classes. nih.gov |

| Gas Chromatography | Non-polar to moderately polar (e.g., 5% Phenyl-MPS, 50% Phenyl-MPS) | Boiling point and molecular shape | High-resolution separation of individual PASH isomers. nih.gov |

Quantitative Structure-Retention Relationship (QSRR) models are computational tools that establish a mathematical link between the chemical structure of a molecule and its retention behavior in a chromatographic system. nih.govnih.gov These models are valuable for predicting the retention times of compounds like this compound, which can aid in their identification in complex chromatograms, especially when authentic standards are unavailable. mdpi.comchromatographyonline.com

To build a QSRR model, various molecular descriptors that encode structural, physicochemical, and electronic properties of the analytes are calculated. mdpi.com These descriptors are then correlated with experimentally determined retention times using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN). mdpi.commdpi.com For polycyclic aromatic compounds, descriptors such as molecular weight, number of rings, and various 3D-MoRSE and GETAWAY descriptors have been shown to be significant in predicting retention times. mdpi.com The predictive power of QSRR models can help to tentatively identify unknown PASHs in a sample and to better understand the separation mechanisms at a molecular level. nih.govchromatographyonline.com

Interpretation of Electronic Absorption Spectroscopy (e.g., UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of conjugated systems like this compound. The absorption of UV or visible light by the molecule promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy molecular orbitals (π* orbitals).

The UV-Vis spectrum of a polycyclic aromatic system is characterized by a series of absorption bands. The position (wavelength) and intensity (molar absorptivity) of these bands are directly related to the energy of the electronic transitions and the extent of the π-conjugated system. researchgate.net For large, condensed aromatic systems like this compound, the extensive conjugation results in smaller energy gaps between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This leads to absorption bands at longer wavelengths, often extending into the visible region. The fine structure observed in the spectra of such rigid molecules is due to vibrational transitions coupled with the electronic transitions. Analysis of the UV-Vis spectrum can be used to confirm the presence of the extensive aromatic chromophore characteristic of this compound. researchgate.netmdpi.com

Academic Applications of Benzo 2,3 Phenanthro 4,5 Bcd Thiophene in Materials Science and Environmental Forensics Research

Role in Organic Electronics and Optoelectronic Materials Development

A comprehensive review of scientific literature reveals a notable absence of specific research focused on Benzo(2,3)phenanthro(4,5-bcd)thiophene within the fields of organic electronics and optoelectronic materials development. While thiophene-based molecules are a cornerstone of research in this area due to their electronic properties, this specific complex polycycle has not been a subject of detailed investigation for these applications.

There is no specific information available in the reviewed literature detailing the use of this compound in the design and synthesis of novel π-conjugated polycycles for electronic or optoelectronic applications. Research in this area tends to focus on more synthetically accessible thiophene (B33073) derivatives.

The scientific literature does not currently contain studies that utilize this compound as a specific building block for the synthesis of monodispersed nanographenes. The development of nanographene structures typically employs other precursor molecules.

Contributions to Supramolecular Chemistry and Self-Assembly Studies

Specific studies detailing the contributions of this compound to supramolecular chemistry and self-assembly are not present in the current body of scientific literature. The self-assembly properties of this particular molecule have not been a focus of published research.

Application in Environmental Source Apportionment and Biomarker Research

In contrast to its profile in materials science, this compound is a well-documented and significant compound in environmental forensics. Its presence, along with its alkylated derivatives, serves as a key indicator for identifying the sources of environmental pollution, particularly from combustion processes and petroleum products.

This compound and its alkylated homologs are recognized as typical molecular markers for coal combustion. nih.govresearchgate.netresearchgate.net Their detection in environmental samples, such as atmospheric particulate matter or sediment, provides strong evidence of pollution originating from the burning of coal. nih.gov The compound is formed during the high-temperature combustion of coal and is released into the environment, where its stability allows it to be a reliable tracer. nih.govresearchgate.net

Research has also indicated that this compound can be associated with the incineration of tire carcasses by cement plants, further broadening its utility as a marker for specific industrial combustion processes. nih.gov The mutagenic activity of this compound, which has been reported to exceed that of the well-known carcinogen benzo(a)pyrene, underscores the environmental and health significance of monitoring its presence. researchgate.netepa.govscribd.comdokumen.pub

Table 1: Environmental Samples and Sources Associated with this compound

| Sample Type | Associated Source(s) | Key Findings |

| Atmospheric Aerosols | Coal Combustion, Heavy Oil Combustion, Tire Incineration | Presence indicates pyrolytic origin. nih.gov |

| Pavement Sealcoat Products | Coal Tar-based Sealcoats (CTSC) | Detected in trace amounts, distinguishing it from asphalt-based products. acs.org |

| Combustion-related Standard Reference Materials | Coal Tar, Diesel Particulate Extract | Characterized as a component of complex combustion-derived materials. |

This compound is also found in crude oil and its refined products, making it a useful biomarker for forensic oil spill analysis and petroleum source identification. scribd.com The presence and relative abundance of this and other polycyclic aromatic sulfur heterocycles can help in differentiating various types of petroleum products and assessing their age and weathering state in the environment. scribd.com

In studies of commercial pavement sealants, trace amounts of compounds tentatively identified as isomers of this compound have been detected in coal tar-based sealcoat products, aiding in the differentiation from asphalt-based sealcoats. acs.org This highlights its role in distinguishing between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) pollution sources.

Table 2: Research Findings on this compound in Environmental Forensics

| Research Area | Finding | Significance |

| Source Apportionment | Identified as a marker for coal combustion and tire incineration. nih.govresearchgate.netresearchgate.net | Allows for the specific identification of pollution sources in complex environmental matrices. |

| Petroleum Fingerprinting | Present in crude oil and petroleum products. scribd.com | Aids in the identification and differentiation of petroleum sources in environmental contamination events. |

| Material Characterization | Detected in coal tar-derived products like pavement sealcoats. acs.org | Helps distinguish between different types of industrial and commercial materials that can be sources of pollution. |

| Toxicology | Exhibits potent mutagenic activity, potentially exceeding that of benzo(a)pyrene. researchgate.netepa.govscribd.comdokumen.pub | Highlights the need for monitoring and risk assessment of environments contaminated with this compound. |

Methodological Significance in Environmental Forensic Studies

This compound, a polycyclic aromatic sulfur heterocycle (PASH), has emerged as a significant compound in the field of environmental forensics. Its methodological importance lies in its utility as a chemical fingerprint for identifying and tracing sources of pollution. PASHs, including this compound, are often associated with specific industrial processes and petroleum products, making them valuable markers for source apportionment in complex environmental matrices.

The persistence of these compounds in the environment allows for their detection and analysis in various samples, including soil, sediment, and air. The unique molecular structure of this compound, a five-ring thiophenic PASH, makes it particularly useful for distinguishing between different types of contamination sources, such as crude oil spills, coal tar contamination, and emissions from industrial activities like aluminum smelting.

In environmental forensic investigations, the presence and relative abundance of this compound, often in conjunction with other PASHs and polycyclic aromatic hydrocarbons (PAHs), can provide crucial evidence for source identification. The analysis of these compounds typically involves advanced analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS), which allows for the precise and accurate quantification of individual isomers.

The diagnostic power of this compound is enhanced when used in combination with other chemical markers. Ratios of specific PASHs to PAHs, or among different PASH isomers, can create a detailed chemical profile that is characteristic of a particular source. This approach is fundamental in environmental litigation and regulatory enforcement, where pinpointing the origin of contamination is essential.

Recent research has focused on developing more sophisticated analytical methods for the detection of this compound and other PASHs at trace levels. These advancements are critical for assessing the extent of contamination and for understanding the environmental fate and transport of these compounds. The continued study of this compound and its isomers is expected to further refine the tools available for environmental forensic investigations, leading to more accurate and defensible source apportionment studies.

| Property | Value |

| Molecular Formula | C₁₈H₁₀S |

| Molecular Weight | 258.34 g/mol |

| CAS Number | 72072-20-9 |

| Class | Polycyclic Aromatic Sulfur Heterocycle (PASH) |

Future Directions and Emerging Research Avenues for Benzo 2,3 Phenanthro 4,5 Bcd Thiophene

Development of Novel and Sustainable Synthetic Methodologies

The advancement of research into Benzo(2,3)phenanthro(4,5-bcd)thiophene is intrinsically linked to the development of efficient, scalable, and environmentally benign synthetic routes. Traditional methods for constructing such complex fused-ring systems often involve multiple steps, harsh reaction conditions, and the generation of significant chemical waste. Future research should pivot towards modern synthetic strategies that offer greater precision and sustainability.

A primary area of focus will be the application of C-H bond activation and functionalization . This powerful strategy allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. acs.orgresearchgate.netnih.gov For a molecule like this compound, this could translate to more convergent and atom-economical syntheses of the core structure and its derivatives. Palladium-catalyzed reactions, in particular, have shown great promise for the modular synthesis of thiophene-fused polycyclic aromatics. acs.org

Furthermore, the principles of green chemistry should be integrated into synthetic design. This includes the use of renewable starting materials, greener solvents, and catalytic systems that minimize waste and energy consumption. Methodologies such as photoredox catalysis and flow chemistry could offer significant advantages, enabling reactions to proceed under milder conditions with improved control and safety.

| Methodology | Traditional Approach | Emerging Sustainable Approach |

|---|---|---|

| Starting Materials | Often require multi-step pre-functionalization. | Simpler, more abundant precursors. |

| Key Strategy | Classical cross-coupling, cyclization reactions. | Direct C-H activation, photoredox catalysis, flow chemistry. acs.org |

| Reaction Conditions | Often harsh (high temperatures, strong bases/acids). | Milder, often ambient temperature and pressure. |

| Atom Economy | Moderate to low, produces stoichiometric byproducts. | High, minimizes waste. |

| Environmental Impact | Higher, due to solvent use and waste generation. | Lower, aligns with green chemistry principles. |

Integration of Advanced Computational Modeling for Predictive Chemistry and Materials Design

Before committing to resource-intensive synthesis, advanced computational modeling can serve as a powerful tool to predict the properties and potential applications of this compound and its hypothetical derivatives. Quantum chemistry methods are crucial for studying the reactions and properties of polycyclic aromatic compounds. nih.gov

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide deep insights into the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This information is fundamental for predicting its optical and electronic properties, such as its absorption and emission spectra, and its potential as a semiconductor. Computational studies can elucidate structure-property relationships in hetero-polycyclic aromatic systems, guiding the design of new functional molecules. chemrxiv.org

Molecular dynamics simulations can be employed to understand how molecules of this compound would self-assemble in the solid state. This is critical for applications in organic electronics, where intermolecular packing directly influences charge transport efficiency. nih.gov By simulating various substituted analogues, researchers can rationally design derivatives with optimized properties for specific applications, accelerating the materials discovery cycle.

| Computational Method | Predicted Properties | Relevance to Application |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, electron density, molecular geometry. | Predicting semiconductor type, charge transport characteristics. researchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, photoluminescence properties. | Designing materials for OLEDs, OPVs, and sensors. researchgate.net |

| Molecular Dynamics (MD) | Solid-state packing, thin-film morphology, intermolecular interactions. | Optimizing materials for high-performance OFETs. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding characteristics, non-covalent interactions. | Understanding crystal packing forces and material stability. |

Exploration in Next-Generation Functional Materials

The rigid, planar, and π-conjugated structure of this compound makes it a highly promising candidate for a variety of next-generation functional materials. Thiophene-based fused aromatic systems are known to be excellent organic semiconductors. nih.gov

One of the most promising areas of exploration is in Organic Field-Effect Transistors (OFETs) . The extensive π-system of the molecule could facilitate efficient intermolecular charge transport, a key requirement for high-performance semiconductors. researchgate.net Research into derivatives of acs.orgbenzothieno[3,2-b] acs.orgbenzothiophene (B83047) (BTBT), a related structural motif, has yielded materials with exceptionally high charge carrier mobilities. nih.gov Future work should involve synthesizing this compound and its derivatives to fabricate and characterize their performance in OFET devices.

Other potential applications include:

Organic Photovoltaics (OPVs): The compound could serve as a donor or acceptor material in the active layer of a solar cell, depending on its electronic properties. Its broad absorption of light would be a key advantage.

Organic Light-Emitting Diodes (OLEDs): By tuning its chemical structure through substitution, the emission color could be controlled, making it a candidate for emissive layers or host materials in OLEDs.

Sensors: The electron-rich thiophene (B33073) moiety could interact with specific analytes, leading to changes in its photophysical properties. This could be harnessed for the development of highly sensitive chemical sensors.

| Application Area | Key Material Property | Research Goal |

|---|---|---|

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good solid-state packing. | Develop high-performance, solution-processable transistors. researchgate.net |

| Organic Photovoltaics (OPVs) | Broad light absorption, suitable HOMO/LUMO levels. | Achieve high power conversion efficiencies in solar cells. |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, tunable emission color. | Create efficient and stable emitters for display technologies. |

| Chemical Sensors | Specific analyte binding, responsive optical/electronic properties. | Design selective and sensitive detectors for environmental or industrial monitoring. |

Refinement and Application in Advanced Analytical Methodologies for Complex Environmental Matrices

Polycyclic aromatic sulfur heterocycles (PASHs), including compounds like this compound, are important environmental markers found in crude oil, industrial emissions, and combustion byproducts. nih.govresearchgate.net Their unique distribution can provide valuable information for source identification in environmental forensics. researchgate.net However, the complexity of environmental samples presents a significant analytical challenge. ucf.edu

Future research must focus on developing more refined and sensitive analytical methods for the detection and quantification of this compound. While Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique, its effectiveness is limited by the presence of numerous isomers with similar fragmentation patterns and retention times. ucf.edu

Emerging avenues include:

Two-Dimensional Gas Chromatography (GCxGC) coupled with Time-of-Flight Mass Spectrometry (TOF-MS): This technique provides significantly higher resolving power, enabling the separation of complex isomeric mixtures.

High-Performance Liquid Chromatography (HPLC) with Fluorescence and/or High-Resolution Mass Spectrometry (HRMS): HPLC can offer alternative selectivity for separating isomers, while HRMS provides exact mass measurements for confident identification.

Low-Temperature Photoluminescence Spectroscopy: Techniques like fluorescence and phosphorescence spectroscopy at cryogenic temperatures can provide highly specific spectral fingerprints for individual isomers, aiding in their unambiguous identification. ucf.edu

The development of certified reference materials for this compound is also crucial to ensure the accuracy and comparability of analytical data across different laboratories.

| Technique | Advantage | Future Refinement |

|---|---|---|

| GCxGC-TOF-MS | Superior chromatographic separation of isomers. | Development of standardized methods for routine analysis. |

| HPLC-HRMS | Alternative selectivity and high mass accuracy. | Exploration of novel stationary phases for improved separation. |

| Low-Temperature Photoluminescence | High specificity through unique spectral fingerprints. ucf.edu | Creation of spectral libraries for PASH identification. |

| Novel Sensor Platforms | Potential for real-time, in-situ monitoring. | Design of molecularly imprinted polymers or electronic noses. |

Q & A

Q. What synthetic methods are commonly used to prepare Benzo[2,3]phenanthro[4,5-bcd]thiophene?

The Fiesselmann thiophene synthesis is a key method for constructing polycyclic thiophene derivatives. This approach involves Friedel–Crafts acylation of heteroarenes with 3-chlorobenzo[b]thiophene-2-carbonyl chlorides, followed by cyclization using methyl thioglycolate and DBU/calcium oxide to form the fused thiophene core . Modifications to this method include using sodium sulfide and alkylating agents to introduce functional groups at specific positions.

Q. How is the molecular structure of Benzo[2,3]phenanthro[4,5-bcd]thiophene characterized?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, complemented by X-ray crystallography to confirm planar fused-ring geometry. For example, single-crystal X-ray diffraction revealed a herringbone packing motif in anthracene-linked derivatives, critical for charge transport in organic semiconductors .

Q. What spectroscopic techniques are essential for analyzing purity and electronic properties?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensure purity, while UV-Vis and fluorescence spectroscopy characterize optical bandgaps. Cyclic voltammetry determines redox potentials (e.g., HOMO/LUMO levels), which correlate with charge injection efficiency in electronic devices .

Advanced Research Questions

Q. How can structural modifications enhance electronic properties for organic semiconductors?

Introducing electron-withdrawing groups (e.g., acetylene-linked phenyl or thiophene units) at the 2- and 7-positions of the core structure lowers LUMO levels, improving electron mobility. For instance, solution-processable derivatives with phenylethynyl end-capping groups achieved hole mobilities up to 0.03 cm²/Vs in organic field-effect transistors (OFETs) . Computational modeling (DFT) guides rational design by predicting orbital alignment and intermolecular interactions .

Q. What challenges arise in detecting Benzo[2,3]phenanthro[4,5-bcd]thiophene in environmental samples?

Traditional GC×GC-TOFMS may fail to detect trace amounts due to low volatility and matrix interference. Enhanced recovery involves acetone extraction followed by GC-MS with selective ion monitoring (SIM) for sulfur-containing fragments (e.g., m/z 240 for C₁₄H₈S₂⁺). Quantification in contaminated aquifers requires spiking deuterated analogs as internal standards .

Q. What methodologies assess its mutagenicity compared to other polyaromatic hydrocarbons (PAHs)?

The Ames test with Salmonella typhimurium strains (e.g., TA98) evaluates frameshift mutagenicity. Benzo[2,3]phenanthro[4,5-bcd]thiophene exhibited higher mutagenic potency than benzo[a]pyrene in vitro, likely due to thiophene-induced DNA adduct formation. Metabolite profiling using LC-MS/MS identifies reactive intermediates (e.g., sulfoxide derivatives) responsible for genotoxicity .

Q. How do crystal packing and thin-film morphology influence OFET performance?

Single-crystal OFET studies reveal that π-π stacking distances (<3.5 Å) and alkyl side-chain orientation (e.g., octyl groups) govern charge transport. Thermal annealing of thin films (150°C, 10 min) reduces grain boundaries, enhancing mobility. Atomic force microscopy (AFM) and grazing-incidence XRD correlate morphology with device metrics (e.g., on/off ratios >10⁶) .

Contradictions and Limitations

- Analytical Gaps : GC×GC-TOFMS failed to detect hopanes and steranes in environmental samples, suggesting method limitations for high-molecular-weight PAHs .

- Toxicity Data : Limited reference standards hinder comprehensive mutagenicity studies, necessitating synthetic efforts to isolate pure isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.